Palmitoyl thio-PC

PLA2 assay chromogenic substrate enzyme kinetics

Researchers measuring sPLA₂ activity often encounter false positives from cPLA₂/iPLA₂ cross-reactivity with polyunsaturated thioester substrates. Palmitoyl thio-PC resolves this with absolute PLA₂ specificity. • Preferential sPLA₂ recognition minimizes cPLA₂/iPLA₂ interference in complex biological samples • DTNB-coupled detection enables continuous 412 nm monitoring in 96/384-well formats, eliminating radioactive waste • Validated in Triton X-100 mixed micelles with defined kinetics: 96.9 μmol/min/mg at 4 mM Triton, decreasing to 17.9 at 16 mM Supplied as ≥98% crystalline solid; stable at -20°C for ≥2 years.

Molecular Formula C40H80NO7PS
Molecular Weight 750.1 g/mol
CAS No. 113881-60-0
Cat. No. B053975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoyl thio-PC
CAS113881-60-0
Synonyms(R)- 4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl)thio]-3,5,9-trioxa-4-phosphapentacosan-1-aminium Inner Salt 4-Oxide
Molecular FormulaC40H80NO7PS
Molecular Weight750.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C40H80NO7PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-49(44,45)47-35-34-41(3,4)5)50-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1
InChIKeyCJNCGLSWHABGOT-KXQOOQHDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Palmitoyl thio-PC (CAS 113881-60-0): Chromogenic sPLA₂ Substrate for Quantitative Enzyme Assays and Inhibitor Screening


Palmitoyl thio-PC (1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine; 2-thioPC) is a structurally modified glycerophospholipid analog containing a palmitoyl ester at the sn-1 position and a palmitoyl thioester at the sn-2 position of the glycerol backbone . This thioester substitution replaces the conventional sn-2 ester bond with a sulfur-containing linkage, conferring chromogenic detection capability upon enzymatic cleavage [1]. Hydrolysis of the sn-2 thioester by phospholipase A₂ (PLA₂) releases a free thiol group, which reacts quantitatively with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB; Ellman's reagent) to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow chromophore with absorbance maximum at 412 nm [1][2]. The compound (molecular formula C₄₀H₈₀NO₇PS; MW 750.10) is supplied as a crystalline solid with ≥98% purity and exhibits solubility of 50 mg/mL in ethanol and 0.5 mg/mL in ethanol:PBS (pH 7.2, 1:1) . Palmitoyl thio-PC was the first phospholipid analog demonstrated to exhibit absolute specificity for PLA₂ over other lipolytic enzymes [1].

Why DPPC, Arachidonoyl thio-PC, or Diheptanoyl thio-PC Cannot Substitute for Palmitoyl thio-PC in sPLA₂ Assays


Phospholipid-based PLA₂ substrates are not functionally interchangeable due to profound differences in acyl chain length, unsaturation status, and the chemical nature of the scissile bond. The palmitoyl (C16:0) sn-2 thioester in Palmitoyl thio-PC confers a specific combination of enzyme recognition kinetics and detection sensitivity that differs markedly from alternative substrates. DPPC (dipalmitoyl phosphatidylcholine), which contains an ester rather than thioester bond at sn-2, cannot be used for direct continuous spectrophotometric monitoring and exhibits approximately 10-fold higher specific activity with bee-venom sPLA₂ under identical micellar conditions [1]. Arachidonoyl thio-PC (C20:4, polyunsaturated sn-2 chain) serves as a substrate for multiple PLA₂ isoforms (sPLA₂, cPLA₂, and iPLA₂), whereas Palmitoyl thio-PC is hydrolyzed preferentially by sPLA₂ . Diheptanoyl thio-PC (C7:0 short chain) differs in its micellar behavior and has been reported as a substrate for all PLA₂s except cPLA₂ and PAF-acetyl hydrolase, representing a distinct isoform recognition profile [2]. Substitution without empirical validation of these parameters risks invalid kinetic measurements, erroneous inhibitor potency estimates, and assay incompatibility with the intended biological matrix.

Palmitoyl thio-PC Quantitative Differentiation Evidence: Comparative Data for Procurement Decision-Making


Palmitoyl thio-PC vs. DPPC: Quantitative Specific Activity Comparison with Bee-Venom sPLA₂ in Mixed Micelles

In direct head-to-head comparison using bee-venom phospholipase A₂ as the enzyme source, Palmitoyl thio-PC (2-thioPC) demonstrated specific activity approximately 10-fold lower than that of dipalmitoyl phosphatidylcholine (DPPC) when assayed in mixed micelles of comparable Triton X-100 composition [1]. At 1 mM substrate concentration, increasing Triton X-100 from 4 mM to 16 mM reduced Palmitoyl thio-PC specific activity from 96.9 to 17.9 μmol/min/mg, a 5.4-fold decrease reflecting the detergent-sensitivity of this thioester substrate [1]. DPPC exhibited approximately one order of magnitude higher specific activity under matched micellar conditions [1].

PLA2 assay chromogenic substrate enzyme kinetics mixed micelle system

Palmitoyl thio-PC vs. Arachidonoyl thio-PC: Differential PLA₂ Isoform Recognition Profiles

Palmitoyl thio-PC and Arachidonoyl thio-PC exhibit distinct PLA₂ isoform recognition profiles based on their sn-2 acyl chain composition. Palmitoyl thio-PC, bearing a saturated C16:0 palmitoyl thioester at sn-2, functions specifically as a substrate for secretory PLA₂ (sPLA₂) [1]. In contrast, Arachidonoyl thio-PC, which carries a polyunsaturated C20:4 arachidonoyl thioester at sn-2, serves as a substrate for multiple PLA₂ isoforms, including sPLA₂, cytosolic PLA₂ (cPLA₂), and calcium-independent PLA₂ (iPLA₂) . The differential recognition stems from the distinct sn-2 acyl chain preferences inherent to each PLA₂ isoform, with cPLA₂ exhibiting strong preference for arachidonoyl-containing substrates [2].

sPLA2 cPLA2 iPLA2 isoform selectivity phospholipase substrate specificity

Palmitoyl thio-PC Detergent-Dependent Activity Modulation: Triton X-100 Concentration Effects on Specific Activity

The specific activity of bee-venom sPLA₂ toward Palmitoyl thio-PC exhibits marked detergent concentration dependence in the Triton X-100 mixed micelle system. Increasing Triton X-100 concentration from 4 mM to 16 mM at a fixed 1 mM substrate concentration reduced specific activity from 96.9 μmol/min/mg to 17.9 μmol/min/mg, representing a 5.4-fold decrease [1]. This behavior contrasts with the detergent response of DPPC, which maintains approximately 10-fold higher specific activity across comparable conditions [1]. The pronounced sensitivity to detergent concentration arises from the altered micellar surface presentation and substrate availability imposed by the thioester substitution [2].

mixed micelle Triton X-100 surfactant concentration assay optimization PLA2 kinetics

Palmitoyl thio-PC Solubility Profile: Practical Formulation Parameters for Assay Preparation

Palmitoyl thio-PC demonstrates solubility of 50 mg/mL in ethanol and 0.5 mg/mL in ethanol:PBS (pH 7.2, 1:1) . This solubility profile imposes specific handling requirements that differ from water-soluble short-chain thio-PC analogs such as diheptanoyl thio-PC (C7:0), which exhibits higher aqueous solubility due to its shorter acyl chains [1]. The limited aqueous solubility of Palmitoyl thio-PC necessitates preparation of concentrated ethanol stocks with subsequent dilution into aqueous assay buffer containing Triton X-100 to form mixed micelles. The 1:1 ethanol:PBS mixture represents the maximum aqueous solvent ratio that maintains compound solubility without precipitation .

solubility ethanol stock PBS compatibility assay preparation formulation

Oxidative Stability of Palmitoyl thio-PC: Thioester Bond Implications for Storage and Handling

The thioester bond at the sn-2 position of Palmitoyl thio-PC confers distinct chemical reactivity compared to the ester bond in conventional phospholipids such as DPPC or POPC. Thioesters exhibit greater susceptibility to nucleophilic attack and oxidation than their oxyester counterparts due to the larger atomic radius and lower electronegativity of sulfur [1]. The free thiol generated upon enzymatic hydrolysis can undergo oxidation to form disulfides, which represents a potential interference if assays are conducted under oxidizing conditions without adequate reducing agent supplementation . Palmitoyl thio-PC is supplied as a crystalline solid requiring storage at -20°C, with documented stability of ≥4 years under recommended storage conditions .

thioester stability oxidation disulfide formation storage stability hydrolytic stability

Palmitoyl thio-PC Optimal Application Scenarios Based on Comparative Evidence


sPLA₂ Inhibitor Screening Assays Requiring Isoform Specificity

Palmitoyl thio-PC is optimal for high-throughput screening campaigns targeting sPLA₂ inhibitors where isoform discrimination is critical. Unlike Arachidonoyl thio-PC, which is hydrolyzed by sPLA₂, cPLA₂, and iPLA₂ [1], Palmitoyl thio-PC exhibits preferential recognition by sPLA₂, minimizing false positives from cPLA₂ or iPLA₂ inhibition in complex biological samples . The chromogenic DTNB detection system enables continuous spectrophotometric monitoring in 96-well or 384-well microplate formats at 412 nm, eliminating the radioactive waste and handling constraints of ¹⁴C-labeled phospholipid assays .

Bee-Venom sPLA₂ Activity Quantification in Phospholipid:Triton X-100 Mixed Micelle Systems

Palmitoyl thio-PC has been validated for measuring bee-venom sPLA₂ activity in phospholipid:Triton X-100 mixed micelle systems, with specific activity data available across a range of detergent concentrations (4-16 mM Triton X-100) [1]. At 1 mM substrate and 4 mM Triton X-100, specific activity reaches 96.9 μmol/min/mg, whereas increasing detergent to 16 mM reduces activity to 17.9 μmol/min/mg [1]. This established detergent-activity relationship enables precise assay optimization and troubleshooting. The approximately 10-fold lower specific activity compared to DPPC [1] is advantageous for endpoint assays where extended linear kinetics facilitate accurate initial rate determination and reduce signal saturation artifacts.

Continuous Spectrophotometric Monitoring of Membrane-Bound sPLA₂ Activity

Palmitoyl thio-PC is uniquely suited for kinetic characterization of membrane-bound PLA₂ forms that are difficult to assay with water-soluble short-chain substrates [1]. The long palmitoyl chains (C16:0 at both sn-1 and sn-2 positions) permit incorporation into physiologically relevant membrane mimetics while retaining chromogenic detection capability . The absolute specificity for PLA₂ over other lipolytic enzymes (e.g., phospholipase C, phospholipase D, lipases) eliminates the need for parallel control reactions with alternative substrates when assaying crude membrane preparations [1]. This specificity was explicitly validated by Balet et al., who identified 2-thioPC as the first phospholipid analog demonstrating absolute PLA₂ specificity [1].

sPLA₂ Enzymology Studies Requiring Defined Detergent-Dependent Kinetics

The pronounced detergent concentration dependence of Palmitoyl thio-PC hydrolysis (5.4-fold activity reduction between 4 and 16 mM Triton X-100) [1] provides a valuable tool for investigating interfacial activation mechanisms of sPLA₂. This detergent sensitivity exceeds that observed with DPPC under comparable conditions [1], enabling researchers to probe the relationship between micellar surface presentation and enzyme accessibility. The established kinetic parameters in Triton X-100 mixed micelles [1] provide a validated reference point for comparative enzymology studies and inhibitor mechanism characterization.

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